Technical Profile & Application Guide: 3-Chloro-4-(chloromethyl)pyridine Hydrochloride
Technical Profile & Application Guide: 3-Chloro-4-(chloromethyl)pyridine Hydrochloride
The following technical guide details the chemical identity, synthesis, and application of 3-Chloro-4-(chloromethyl)pyridine hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Chemical Identity
3-Chloro-4-(chloromethyl)pyridine hydrochloride is a highly reactive electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural core—a pyridine ring substituted with a chlorine atom at the C3 position and a chloromethyl group at C4—provides a versatile scaffold for introducing the (3-chloropyridin-4-yl)methyl moiety into nucleophilic substrates.
This moiety is particularly valued in drug discovery for "scaffold hopping," where it replaces benzyl or other heteroaryl-methyl groups to modulate lipophilicity (LogP), metabolic stability, and binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Core Data Lookup
| Property | Specification |
| CAS Number | 132685-21-3 |
| Chemical Name | 3-Chloro-4-(chloromethyl)pyridine hydrochloride |
| Synonyms | 3-Chloro-4-picolyl chloride HCl; 4-(Chloromethyl)-3-chloropyridinium chloride |
| Molecular Formula | C₆H₆Cl₂N[1][2] • HCl (Salt form: C₆H₇Cl₃N) |
| Molecular Weight | 162.02 g/mol (Free base); 198.48 g/mol (HCl salt) |
| SMILES | ClCC1=C(Cl)C=NC=C1.Cl |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |
Synthetic Utility & Mechanism
The primary utility of this compound lies in its chloromethyl group, which serves as an excellent leaving group for Nucleophilic Substitution (
Key Reaction Pathways[3][4]
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N-Alkylation: Reaction with secondary amines to form tertiary amine pharmacophores (common in antihistamines and antipsychotics).
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C-Alkylation: Reaction with enolates or malonates to extend carbon chains.
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S/O-Alkylation: Reaction with thiols or phenols to form ether/thioether linkages.
The C3-Chlorine atom is equally critical. Unlike the reactive chloromethyl group, the chlorine on the pyridine ring is relatively inert to standard nucleophilic attack but can be activated for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings under palladium catalysis, allowing for dual-functionalization of the scaffold.
Synthesis & Production Protocol
Note: The following protocol describes the "Alcohol Activation Route," which is preferred over direct radical chlorination due to higher regioselectivity and purity.
Pathway Overview
The synthesis typically proceeds from 3-chloro-4-methylpyridine via a 4-step sequence:
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Oxidation to 3-chloroisonicotinic acid.
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Esterification to the methyl ester.
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Reduction to 3-chloro-4-pyridinemethanol.
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Chlorination to the target hydrochloride salt.[3]
Experimental Workflow (Step-by-Step)
Step 1: Oxidation (Precursor Preparation)
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Reagents: 3-Chloro-4-methylpyridine, KMnO₄, Water.
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Protocol: Reflux starting material with excess potassium permanganate (2.5 eq) in water at 85-90°C for 4 hours. Filter MnO₂ precipitate. Acidify filtrate to pH 3 to precipitate 3-chloroisonicotinic acid .
Step 2: Esterification
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Reagents: 3-Chloroisonicotinic acid, Methanol, H₂SO₄ (cat).
-
Protocol: Reflux acid in methanol with catalytic sulfuric acid for 12 hours. Neutralize and extract to yield methyl 3-chloroisonicotinate .
Step 3: Reduction[2]
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Reagents: Methyl 3-chloroisonicotinate, NaBH₄, CaCl₂ (activator), THF/EtOH.
-
Protocol: Add NaBH₄ (2.0 eq) to a solution of ester and CaCl₂ in THF/EtOH at 0°C. Stir at RT for 3 hours. Quench with NH₄Cl. Extract with EtOAc to yield 3-chloro-4-pyridinemethanol .
-
Expert Insight: Using CaCl₂ enhances the reducing power of NaBH₄, avoiding the need for dangerous LiAlH₄ on a large scale.
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Step 4: Chlorination (Target Synthesis)[2][4]
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Reagents: 3-Chloro-4-pyridinemethanol, Thionyl Chloride (SOCl₂), Dichloromethane (DCM).
-
Protocol:
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Dissolve alcohol in anhydrous DCM under N₂ atmosphere.
-
Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise.
-
Allow to warm to RT and reflux for 2 hours.
-
Evaporate solvent and excess SOCl₂ under vacuum.
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Triturate residue with diethyl ether to crystallize 3-Chloro-4-(chloromethyl)pyridine hydrochloride .
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Visual Synthesis Pathway
Figure 1: Step-wise synthetic route from commercially available precursors to the target hydrochloride salt.
Analytical Verification & Quality Control
To ensure the integrity of the building block before use in downstream synthesis, the following analytical parameters must be verified.
| Method | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.95 (s, 2H, CH₂Cl) : Distinct singlet for the chloromethyl group.δ 8.6-8.8 (m, 2H) : Aromatic protons adjacent to Nitrogen.Absence of δ 4.6 : Disappearance of hydroxymethyl signal (precursor). |
| HPLC Purity | >97% (Area %). Impurities often include unreacted alcohol or hydrolysis products (if stored improperly). |
| Silver Nitrate Test | Positive white precipitate (AgCl) confirming ionic chloride (HCl salt). |
| Elemental Analysis | Calculated for C₆H₇Cl₃N: C 36.31%, H 3.56%, N 7.06%. |
Handling, Safety & Stability
Signal Word: DANGER
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Hazard Statements: H314 (Causes severe skin burns), H318 (Causes serious eye damage), H335 (Respiratory irritation).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and hydrolyzes in moist air to release HCl gas and revert to the alcohol.
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Incompatibility: Strong bases, oxidizing agents, water/moisture.
Critical Safety Protocol
When handling this compound, use a glovebox or a well-ventilated fume hood . The chloromethyl pyridine moiety is a potential alkylating agent (similar to nitrogen mustards) and should be treated as a potential mutagen. Neutralize all glassware and spills with 10% NaOH solution before disposal.
References
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PubChem. 3-Chloro-4-(chloromethyl)pyridine hydrochloride Compound Summary. National Library of Medicine. Link
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BLD Pharm. Product Datasheet: 3-Chloro-4-(chloromethyl)pyridine hydrochloride (CAS 132685-21-3).Link
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BenchChem. Application Notes: Synthesis of Chloromethyl Pyridines via Thionyl Chloride Activation.[5]Link
-
Santa Cruz Biotechnology. General Pyridine Chlorination Protocols.Link
Sources
- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
